molecular formula C22H43N3O2 B12678956 4,4'-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) CAS No. 71412-24-3

4,4'-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol)

Cat. No.: B12678956
CAS No.: 71412-24-3
M. Wt: 381.6 g/mol
InChI Key: GUHDBMMUZOUAPA-UHFFFAOYSA-N
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Description

4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) is a complex organic compound characterized by the presence of multiple piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) typically involves the reaction of 4-piperidylmethanol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the carbon atoms of the dibromopropane, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) involves its interaction with specific molecular targets. The piperidine rings in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses[4][4].

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-piperidyl)propane
  • 4,4’-Trimethylenedipiperidine
  • 1,3-Di-4-piperidylpropane

Uniqueness

4,4’-(1-(4-Piperidyl)propane-1,3-diyl)bis(piperidine-1-ethanol) is unique due to its specific arrangement of piperidine rings and the presence of ethanol groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

71412-24-3

Molecular Formula

C22H43N3O2

Molecular Weight

381.6 g/mol

IUPAC Name

2-[4-[3-[1-(2-hydroxyethyl)piperidin-4-yl]-3-piperidin-4-ylpropyl]piperidin-1-yl]ethanol

InChI

InChI=1S/C22H43N3O2/c26-17-15-24-11-5-19(6-12-24)1-2-22(20-3-9-23-10-4-20)21-7-13-25(14-8-21)16-18-27/h19-23,26-27H,1-18H2

InChI Key

GUHDBMMUZOUAPA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CCC2CCN(CC2)CCO)C3CCN(CC3)CCO

Origin of Product

United States

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